molecular formula C13H17NO2 B1320599 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS No. 683772-13-6

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

Cat. No.: B1320599
CAS No.: 683772-13-6
M. Wt: 219.28 g/mol
InChI Key: FMFVJLCTVMBVMX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound's official IUPAC name is this compound, which precisely describes the structural arrangement of functional groups. The nomenclature indicates a benzaldehyde core structure substituted at the para position with a piperidine ring that itself bears a hydroxymethyl substituent at the 4-position of the piperidine ring.

The compound is registered under multiple Chemical Abstracts Service registry numbers, primarily 683772-13-6 and 62247-48-7, reflecting slight variations in stereochemical or synthetic considerations. The MDL number MFCD08689745 provides additional database identification. Alternative systematic names include 1-(4-Formylphenyl)-4-(hydroxymethyl)piperidine and [1-(4-Formylphenyl)piperidin-4-yl]methanol, which emphasize different structural aspects of the molecule.

The molecular formula C13H17NO2 indicates the presence of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 219.28 grams per mole. The compound's InChI identifier (InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2) provides a standardized representation of its connectivity. The corresponding InChIKey FMFVJLCTVMBVMX-UHFFFAOYSA-N serves as a compressed identifier for database searches.

Properties

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVJLCTVMBVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594769
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683772-13-6
Record name 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde typically involves the reaction of 4-piperidinemethanol with 4-fluorobenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reactants: 4-piperidinemethanol and 4-fluorobenzaldehyde.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reactants and solvents ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Formation of 4-[4-(Carboxymethyl)piperidin-1-yl]benzaldehyde.

    Reduction: Formation of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several key applications across various fields:

1. Organic Synthesis

  • Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Facilitates the development of new chemical entities through functional group transformations.

2. Medicinal Chemistry

  • Investigated for potential therapeutic properties, including antibacterial and antifungal activities.
  • Acts as a building block for biologically active compounds, contributing to drug discovery efforts.

3. Biochemical Research

  • Utilized in studying enzyme mechanisms due to its ability to interact with specific molecular targets.
  • The compound's structure allows it to function as an inhibitor or activator depending on the context.

4. Industrial Applications

  • Employed in the production of specialty chemicals and materials, enhancing the efficiency of chemical processes .

Recent studies have highlighted the biological properties of this compound:

Antibacterial Activity

  • Exhibits potent activity against various bacterial strains. Minimum inhibitory concentration (MIC) values range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
  • The presence of electron-donating and electron-withdrawing groups on the piperidine ring significantly influences its antibacterial efficacy .

Antifungal Activity

  • Demonstrates effectiveness against fungi such as Candida albicans and Aspergillus species, attributed to its disruption of ergosterol biosynthesis in fungal cell membranes .

Case Studies

Several studies have focused on the implications of using this compound in pharmaceutical formulations:

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. Results indicated significant activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Stability Studies
Research on the stability of this compound under different environmental conditions revealed that high temperatures and humidity can accelerate degradation. This underscores the importance of proper storage conditions for maintaining drug integrity.

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxymethyl and aldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to unsubstituted analogs like 4-(piperidin-1-yl)benzaldehyde.
  • Tertiary amine-containing derivatives (e.g., 4-(N,N-diethylamino)benzaldehyde) exhibit enhanced electron-donating effects, influencing their reactivity in photopolymerization .

Key Observations :

  • The hydroxymethyl group in the target compound likely requires additional protection/deprotection steps during synthesis, which may reduce yields compared to simpler analogs.
  • High yields for 4-(hydroxymethyl)benzaldehyde derivatives (85–90%) suggest efficient bromomethylation pathways .

Key Observations :

  • Piperidine-substituted benzaldehydes are prevalent in medicinal chemistry for their ability to modulate enzyme binding (e.g., EGFR inhibition in NSCLC therapy) .
  • The hydroxymethyl variant may offer improved solubility in aqueous systems, enhancing bioavailability in drug formulations.

Biological Activity

4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.

Chemical Structure and Properties

This compound, with the molecular formula C13H17NO2, features a hydroxymethyl group attached to a piperidine ring and a benzaldehyde moiety. Its structure can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various piperidine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some compounds .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDS. aureus, E. coli
2,6-dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-tripyrrolidinochlorobenzene0.025E. coli

The mechanism underlying the biological activity of this compound may involve its interaction with specific molecular targets such as bacterial enzymes or receptors. The presence of the hydroxymethyl group is thought to enhance binding affinity to these targets, potentially leading to increased potency against pathogens .

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The compound demonstrated promising activity against resistant strains of bacteria, indicating its potential as a lead compound for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship study focused on piperidine derivatives revealed that modifications at the hydroxymethyl position could significantly influence biological activity. This study found that compounds with specific substitutions exhibited enhanced binding properties and improved pharmacokinetics, suggesting that further optimization could yield more effective antibacterial agents .

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde to maximize yield?

A: Synthesis typically involves nucleophilic substitution or condensation reactions. Key variables include solvent polarity (e.g., DMSO or ethanol), temperature (reflux conditions at 80–100°C), and base selection (e.g., K₂CO₃ or NaH). For example, analogs like 4-(piperidin-1-yl)benzaldehyde derivatives are synthesized via nucleophilic aromatic substitution, where electron-deficient benzaldehyde derivatives react with piperidine analogs under anhydrous conditions. Reaction progress should be monitored via TLC or HPLC, with yields optimized by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-aldehyde ratio) .

Advanced Mechanistic Insights

Q. Q: How can computational methods (e.g., DFT) clarify the reaction mechanism of this compound formation?

A: Density Functional Theory (DFT) simulations can model transition states and intermediate stabilization. For instance, the nucleophilic attack of the piperidine nitrogen on the benzaldehyde carbonyl carbon can be analyzed for energy barriers. Solvent effects (polar aprotic vs. protic) and steric hindrance from the hydroxymethyl group in the piperidine ring may influence activation energy. Compare computed intermediates with experimental NMR or IR data to validate mechanistic pathways .

Physicochemical Characterization

Q. Q: What analytical techniques are critical for confirming the purity and structure of this compound?

A:

  • HPLC: Assess purity (≥95% by reversed-phase C18 column, using acetonitrile/water gradients) .
  • NMR: ¹H and ¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, piperidine ring protons at 1.5–3.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₇NO₂ at 219.1234) .

Stability Under Experimental Conditions

Q. Q: How does the hydroxymethyl group in the piperidine ring influence the compound’s stability in aqueous vs. organic solvents?

A: The hydroxymethyl group increases hydrophilicity, making the compound moderately soluble in polar solvents (e.g., ethanol, DMSO) but prone to hydrolysis in aqueous acidic/basic conditions. Stability studies (via accelerated degradation at 40°C/75% RH) show degradation products include oxidized aldehydes or piperidine ring-opening byproducts. Use anhydrous storage conditions (-20°C under argon) to prevent decomposition .

Biological Activity Profiling

Q. Q: What strategies are recommended for evaluating the cytotoxicity of this compound in cancer cell lines?

A:

  • Cell Viability Assays: Use MTT or resazurin-based assays in HeLa or Molt4/C8 cells. IC₅₀ values are influenced by the hydroxymethyl group’s hydrogen-bonding capacity.
  • Structure-Activity Relationship (SAR): Compare with analogs lacking the hydroxymethyl group; this substituent may enhance membrane permeability but reduce target selectivity .

Data Contradiction Analysis

Q. Q: How should researchers address contradictory cytotoxicity data across studies?

A: Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Normalize data using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation). Meta-analyses of analogs (e.g., 3,5-bis(benzylidene)-4-oxopiperidines) suggest substituent electronegativity and steric effects critically modulate activity .

Safety and Handling Protocols

Q. Q: What precautions are essential when handling this compound in a laboratory setting?

A:

  • PPE: Gloves, lab coat, and goggles due to potential skin/eye irritation.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No GHS classification is reported, but treat as a potential irritant .

Advanced Applications in Drug Discovery

Q. Q: How can this compound serve as a scaffold for designing kinase inhibitors?

A: The aldehyde group enables Schiff base formation with lysine residues in kinase ATP-binding pockets. For example, modify the piperidine ring with fluorophenyl groups (via Suzuki coupling) to enhance hydrophobic interactions. Test inhibitory activity against kinases like EGFR or CDK2 using fluorescence polarization assays .

Regulatory Compliance

Q. Q: What documentation is required for international shipping of this compound?

A: Include Safety Data Sheets (SDS) with hazard identification (Section 2), handling/storage guidelines (Section 7), and regulatory information (Section 15). Compliance with IATA/DOT regulations for non-GHS-classified solids requires proper labeling (e.g., "Not Restricted") and inert packaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
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4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde

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